molecular formula C14H9NO6 B14398853 3-[(2-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-95-1

3-[(2-Nitrobenzoyl)oxy]benzoic acid

Cat. No.: B14398853
CAS No.: 89882-95-1
M. Wt: 287.22 g/mol
InChI Key: PEAAVHHLOKTQGR-UHFFFAOYSA-N
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Description

3-[(2-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and carboxylic acid functional groups. This compound is part of the broader class of nitrobenzoic acids, which are known for their diverse applications in organic synthesis and industrial processes. The presence of the nitro group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes. These processes utilize concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting nitrobenzoic acid is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Conversion to 3-aminobenzoic acid.

    Reduction: Formation of 3-hydroxybenzoic acid.

    Substitution: Various substituted nitrobenzoic acids depending on the substituents introduced.

Scientific Research Applications

3-[(2-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Nitrobenzoyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and carboxylic acid groups allows for diverse reactivity and applications in various fields.

Properties

CAS No.

89882-95-1

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

3-(2-nitrobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H9NO6/c16-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,16,17)

InChI Key

PEAAVHHLOKTQGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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